molecular formula C19H19ClN2O6S B11095820 4-Nitrobenzyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate

4-Nitrobenzyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate

Cat. No.: B11095820
M. Wt: 438.9 g/mol
InChI Key: NJCFZAQHPSTZNL-UHFFFAOYSA-N
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Description

4-NITROBENZYL 1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE is a complex organic compound that features a combination of nitrobenzyl, chlorophenylsulfonyl, and piperidinecarboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITROBENZYL 1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the nitration of chlorobenzene to produce 4-nitrochlorobenzene, which is then reacted with piperidine and sulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-NITROBENZYL 1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzyl and piperidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and strong nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-aminobenzyl derivatives, while substitution reactions can produce various substituted piperidine compounds.

Scientific Research Applications

4-NITROBENZYL 1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-NITROBENZYL 1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzyl chloride: Shares the nitrobenzyl group but lacks the piperidine and sulfonyl groups.

    4-Chlorophenylsulfonyl chloride: Contains the chlorophenylsulfonyl group but lacks the nitrobenzyl and piperidine groups.

    Piperidinecarboxylate derivatives: Various derivatives exist with different substituents on the piperidine ring.

Uniqueness

4-NITROBENZYL 1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both nitro and sulfonyl groups allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19ClN2O6S

Molecular Weight

438.9 g/mol

IUPAC Name

(4-nitrophenyl)methyl 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C19H19ClN2O6S/c20-16-3-7-18(8-4-16)29(26,27)21-11-9-15(10-12-21)19(23)28-13-14-1-5-17(6-2-14)22(24)25/h1-8,15H,9-13H2

InChI Key

NJCFZAQHPSTZNL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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